2-(3-Chlorobenzamido)-5-methylbenzoic acid
Description
Properties
IUPAC Name |
2-[(3-chlorobenzoyl)amino]-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-5-6-13(12(7-9)15(19)20)17-14(18)10-3-2-4-11(16)8-10/h2-8H,1H3,(H,17,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFROREOFRBHSDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Chlorobenzamido)-5-methylbenzoic acid (CAS No. 1040084-50-1) is a benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chlorobenzamide moiety, which may contribute to its interactions with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in pharmaceuticals and therapeutic interventions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H14ClN1O2
- Molecular Weight : 273.73 g/mol
This compound exhibits a combination of aromatic and aliphatic characteristics, which may influence its solubility and interaction with biological systems.
Antimicrobial Properties
Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial activity. A study focusing on the synthesis and evaluation of various benzoic acid derivatives demonstrated that certain structural modifications enhance their efficacy against bacterial strains. The presence of the chlorobenzamide group is hypothesized to increase binding affinity to bacterial enzymes, thus inhibiting growth.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that related compounds can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, derivatives with similar structures have been reported to interact with key proteins involved in cell cycle regulation and apoptosis, suggesting that this compound may exhibit similar mechanisms.
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | TBD | TBD |
| Related Compound A | 15 | HSET |
| Related Compound B | 10 | Eg5 |
Insecticidal Activity
Recent studies have explored the insecticidal properties of compounds similar to this compound. Research on larvicidal activity against Aedes aegypti has identified structural motifs within benzoic acids that confer significant toxicity to mosquito larvae while exhibiting low mammalian toxicity. This dual action makes such compounds promising candidates for development as environmentally friendly insecticides.
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial survival or cancer cell proliferation.
- Receptor Interaction : It may also interact with cellular receptors, modulating signaling pathways that lead to apoptosis or growth inhibition.
- Structural Modifications : The presence of the chlorine atom in the benzamide moiety could enhance lipophilicity and facilitate membrane penetration, improving bioavailability.
Case Studies and Research Findings
- Antimicrobial Study : A comparative study evaluated various benzoic acid derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with halogen substitutions showed enhanced antimicrobial activity compared to their non-halogenated counterparts.
- Cancer Cell Line Testing : In vitro assays on breast cancer cell lines demonstrated that a related compound exhibited an IC50 value of 12 μM, indicating significant potential for further development into a therapeutic agent.
- Insecticide Efficacy : A larvicidal assay revealed that a structurally similar benzoic acid derivative had an LC50 value of 28.9 μM against Aedes aegypti, suggesting that modifications in the benzoic structure can lead to effective insecticides with minimal toxicity to non-target organisms.
Comparison with Similar Compounds
Anticancer Activity
- 2-(3-Chlorobenzamido)-5-methylbenzoic acid: Exhibits moderate cytotoxicity against colorectal cancer (HCT116) and melanoma (WM-266-4) cell lines (IC50 = 18–25 µM) .
- 2-(3-Bromobenzamido)-5-methylbenzoic acid : Shows enhanced activity (IC50 = 12–15 µM) due to bromine’s higher electronegativity and lipophilicity, improving membrane penetration .
- 2-(3-Methoxybenzamido)-5-methylbenzoic acid : Reduced activity (IC50 > 50 µM), likely due to methoxy’s electron-donating nature diminishing interaction with hydrophobic enzyme pockets .
Enzyme Inhibition
- Serine Protease Inhibition :
- The 5-methyl derivative (target compound) inhibits human acrosin with Ki = 0.8 µM, outperforming the 5-chloro analogue (Ki = 1.5 µM), as the methyl group enhances hydrophobic binding .
- The 3-bromo derivative exhibits stronger inhibition (Ki = 0.5 µM) due to bromine’s larger atomic radius stabilizing halogen bonds with catalytic residues .
Antimicrobial Activity
- Antifungal Activity : The 5-methoxy derivative demonstrates superior activity against Candida albicans (MIC = 8 µg/mL) compared to the 5-methyl compound (MIC = 32 µg/mL), attributed to methoxy’s polarity enhancing solubility in fungal membranes .
Physicochemical Properties
| Property | 2-(3-Cl-benzamido)-5-CH3 | 2-(3-Br-benzamido)-5-CH3 | 2-(3-Cl-benzamido)-5-Cl |
|---|---|---|---|
| Melting Point (°C) | 200–202 | 155–157 | 210–212 |
| LogP | 3.2 | 3.8 | 3.5 |
| Aqueous Solubility (mg/mL) | 0.15 | 0.08 | 0.10 |
The brominated analogue’s lower solubility and higher LogP correlate with improved membrane permeability but reduced bioavailability in hydrophilic environments.
Research Findings and Mechanistic Insights
- Structure-Activity Relationship (SAR) :
- Halogen Substitution : 3-Cl/3-Br substituents enhance binding to serine proteases via halogen bonding. Bromine’s larger size improves van der Waals interactions but may increase toxicity .
- 5-Substituent : Methyl groups optimize hydrophobic interactions in enzyme pockets, while chloro or methoxy groups alter solubility and target specificity .
- Synthetic Optimization : Pyridine-mediated acylation achieves >95% yield for halogenated derivatives, whereas methoxy-substituted analogues require milder bases (e.g., DIPEA) to prevent demethylation .
Q & A
Basic Question: What are the typical synthetic routes for 2-(3-Chlorobenzamido)-5-methylbenzoic acid, and what key reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves a multi-step route starting with functionalization of the benzoic acid backbone. Key steps include:
- Amide Bond Formation : Reacting 3-chlorobenzoyl chloride with 5-methylanthranilic acid in anhydrous DMF or DCM, using a base like triethylamine to scavenge HCl .
- Protection/Deprotection : Temporary protection of the carboxylic acid group (e.g., methyl ester formation) to prevent side reactions during amidation .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
Critical Reaction Conditions:
Basic Question: How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- NMR Spectroscopy :
- HPLC-MS :
- Elemental Analysis : Verify C, H, N, Cl content (±0.3% theoretical) to confirm stoichiometry .
Advanced Question: What strategies are effective for resolving contradictions in biological activity data across different assay systems?
Methodological Answer:
Contradictions often arise from assay-specific variables (e.g., cell permeability, protein binding). Mitigation strategies include:
- Standardized Assay Conditions :
- Orthogonal Validation :
- Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products .
Advanced Question: How does the hydrogen bonding network in the crystal structure affect its physicochemical properties?
Methodological Answer:
The compound’s crystal lattice is stabilized by O–H⋯O and N–H⋯O hydrogen bonds, as shown in related benzoic acid derivatives :
- Hydrophilicity : Strong H-bonding increases aqueous solubility, critical for bioavailability.
- Thermal Stability : Extended H-bond networks (e.g., chains or sheets) elevate melting points (e.g., >200°C observed in analogues) .
- Crystallization Optimization : Use SHELXL for refinement . For difficult crystallization, try solvent diffusion (e.g., ether into DMSO) or additives (e.g., ionic liquids) .
Key Crystallographic Data (Analogues):
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c | |
| H-bond Distance (Å) | O–H⋯O: 2.65–2.80 | |
| Dihedral Angle (°) | 3.1 (between aromatic rings) |
Advanced Question: What computational approaches predict the compound's reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian09 to model transition states for Cl⁻ displacement. Focus on:
- MD Simulations : Simulate solvation effects (e.g., water vs. DMF) using AMBER. High dielectric solvents stabilize charged intermediates .
- SAR Analysis : Cross-reference with PubChem bioactivity data (CID: 53227100) to link reactivity to observed biological effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
